HTH-02-006 -

HTH-02-006

Catalog Number: EVT-1534883
CAS Number:
Molecular Formula: C25H29IN6O3
Molecular Weight: 588.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HTH-02-006 ameliorates YAP(S127A)-induced hepatomegaly, and reduces MYPT1(S445) phosphorylation in the same tissues. HTH-02-006 delays the outgrowth of YAP-induced HuCCT-1 xenograft tumors in nude mice, supposedly through NUAK2 inhibition.
Synthesis Analysis

The synthesis of HTH-02-006 involves several key steps that have been optimized to enhance yield and purity. While specific synthetic routes may vary, the general approach includes:

  1. Starting Materials: The synthesis typically begins with readily available precursors that can be modified through various chemical reactions.
  2. Reactions: Key reactions include nucleophilic substitutions and coupling reactions, which are employed to build the core structure of HTH-02-006.
  3. Purification: After synthesis, the compound is purified using techniques such as recrystallization or chromatography to ensure high purity levels necessary for biological testing.

Technical details of the synthesis process are critical for reproducibility and optimization of the yields in laboratory settings .

Chemical Reactions Analysis

HTH-02-006 participates in several chemical reactions that are crucial for its mechanism of action:

Technical details regarding these reactions are essential for understanding how HTH-02-006 can be effectively utilized in therapeutic contexts.

Mechanism of Action

The mechanism of action for HTH-02-006 primarily revolves around its role as a selective inhibitor of NUAK2. This process can be summarized as follows:

  1. Binding Affinity: HTH-02-006 binds selectively to the ATP-binding site of NUAK2, preventing ATP from interacting with the kinase.
  2. Signal Transduction Disruption: By inhibiting NUAK2 activity, HTH-02-006 disrupts various signaling pathways associated with oncogenesis, including those involved in cell growth and survival.
  3. Induction of Apoptosis: The inhibition leads to cellular stress responses that ultimately result in programmed cell death (apoptosis) in cancer cells .

Data supporting these mechanisms come from various studies demonstrating altered expression levels of target genes and proteins following treatment with HTH-02-006.

Physical and Chemical Properties Analysis

HTH-02-006 exhibits several physical and chemical properties that are relevant for its use in research and potential therapeutic applications:

These properties influence how HTH-02-006 is administered and its bioavailability within biological systems .

Applications

HTH-02-006 has significant potential applications in scientific research and medicine:

  1. Cancer Research: As a selective NUAK2 inhibitor, it is used to study the role of this kinase in cancer biology, particularly in liver cancer and colorectal cancer models.
  2. Therapeutic Development: Its ability to induce apoptosis in cancer cells positions HTH-02-006 as a candidate for drug development aimed at treating various malignancies.
  3. Combination Therapies: Research is ongoing into how HTH-02-006 can be combined with other therapies to enhance anticancer effects while minimizing resistance .

The continued exploration of HTH-02-006's properties and mechanisms will likely yield important insights into targeted cancer therapies and improve outcomes for patients suffering from malignancies linked to aberrant NUAK2 signaling.

Introduction to HTH-02-006 and the Hippo Pathway

Biological Context of the Hippo-YAP/TAZ Signaling Pathway

The Hippo pathway is an evolutionarily conserved signaling network that regulates fundamental biological processes including cell proliferation, apoptosis, organ size control, and tissue homeostasis. At its core, the pathway consists of a kinase cascade where MST1/2 kinases phosphorylate LATS1/2, which in turn phosphorylates the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif). Phosphorylation sequesters YAP/TAZ in the cytoplasm for degradation, whereas pathway inactivation permits nuclear translocation. In the nucleus, YAP/TAZ bind TEAD transcription factors (TEAD1-4), driving expression of pro-tumorigenic genes such as CTGF, CYR61, and ANKRD1 [6] [9]. Dysregulation of this pathway occurs in numerous cancers, leading to uncontrolled YAP/TAZ activity that promotes tumor growth, metastasis, and therapeutic resistance [3] [9].

Role of NUAK2 in Hippo Pathway Regulation and Oncogenesis

NUAK2 (NUAK family kinase 2), an AMPK-related serine/threonine kinase, functions as a critical positive regulator of YAP/TAZ. Key mechanisms include:

  • Feedback Loop Activation: NUAK2 is transcriptionally upregulated by nuclear YAP/TAZ-TEAD complexes, creating a feed-forward loop that amplifies Hippo pathway output [5] [2].
  • LATS Kinase Suppression: NUAK2 binds and inhibits LATS1/2 kinases through direct phosphorylation, reducing YAP/TAZ inhibitory phosphorylation (e.g., YAP-S127) and promoting nuclear accumulation [5].
  • Cytoskeletal Regulation: By phosphorylating MYPT1 (myosin phosphatase target subunit 1) at S445, NUAK2 enhances actomyosin contractility, further stabilizing YAP/TAZ activity [1] [10].

In hepatocellular carcinoma (HCC), cholangiocarcinoma, and breast cancer, NUAK2 overexpression correlates with YAP/TAZ activation, hepatomegaly, and tumorigenesis [2] [10]. Genomic analyses reveal NUAK2 amplifications in squamous cell carcinomas (e.g., lung, esophageal) and aggressive bladder cancers, positioning it as a biomarker of Hippo-driven malignancy [5] [7].

Rationale for Targeting NUAK2 in Cancer Therapeutics

The NUAK2-YAP/TAZ axis presents a compelling therapeutic target due to:

  • Pathway Dependency: Cancers with Hippo pathway dysregulation (e.g., YAP/TAZ amplifications, NF2 mutations) exhibit heightened vulnerability to NUAK2 inhibition [2] [9].
  • Druggable Kinase Domain: NUAK2 possesses a well-structured catalytic domain amenable to small-molecule inhibition [8] [10].
  • Synthetic Lethality: NUAK2 loss synergizes with YAP/TAZ suppression, enhancing tumor growth inhibition while sparing normal tissues [2] [5].

Table 1: Oncogenic Roles of NUAK2 in Human Cancers

Cancer TypeMolecular AlterationFunctional Outcome
Hepatocellular CarcinomaYAP-driven NUAK2 upregulationHepatomegaly, tumor initiation [2]
Triple-Negative Breast CancerTAZ-NUAK2 feedback loopCancer stem cell expansion [5]
Squamous Cell CarcinomasNUAK2 amplification (11q22.1)YAP/TAZ target gene activation [7]
Bladder CancerElevated NUAK2 expressionCorrelates with YAP/TAZ signature [5]

Properties

Product Name

HTH-02-006

IUPAC Name

N-[3-[5-iodo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]propanamide

Molecular Formula

C25H29IN6O3

Molecular Weight

588.4 g/mol

InChI

InChI=1S/C25H29IN6O3/c1-4-23(33)28-17-6-5-7-19(14-17)35-24-20(26)16-27-25(30-24)29-21-9-8-18(15-22(21)34-3)32-12-10-31(2)11-13-32/h5-9,14-16H,4,10-13H2,1-3H3,(H,28,33)(H,27,29,30)

InChI Key

KQMWYEJQANQTDM-UHFFFAOYSA-N

SMILES

IC1=CN=C(NC2=C(OC)C=C(N3CCN(C)CC3)C=C2)N=C1OC4=CC=CC(NC(CC)=O)=C4

Solubility

Soluble in DMSO

Synonyms

HTH-02-006; HTH02006; HTH 02 006;

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)OC2=NC(=NC=C2I)NC3=C(C=C(C=C3)N4CCN(CC4)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.